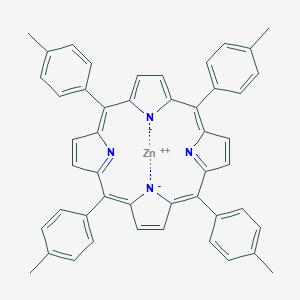

ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide: is a metalloporphyrin compound where zinc is coordinated to a porphyrin ring substituted with four methylphenyl groups. Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes such as oxygen transport and photosynthesis. The zinc complex of this porphyrin is of particular interest due to its unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide typically involves the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions to form the porphyrin macrocycle. This is followed by the insertion of zinc into the porphyrin ring. The reaction is usually carried out in a solvent such as chloroform or dichloromethane, with zinc acetate or zinc chloride as the zinc source .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxo-porphyrin derivatives.

Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.

Substitution: The methylphenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Oxo-porphyrins.

Reduction: Reduced porphyrins.

Substitution: Halogenated or nitrated porphyrins.

Aplicaciones Científicas De Investigación

Catalysis

Zinc porphyrins are known for their catalytic properties, particularly in oxidation reactions. The ability of ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide to facilitate electron transfer makes it suitable for applications in catalysis:

- Oxidation Reactions : The compound can be utilized to oxidize organic substrates, leading to the formation of valuable products such as aldehydes and ketones.

- Photocatalysis : Its ability to absorb light enables its use in photocatalytic processes, where it can drive chemical reactions under light irradiation.

Biomedical Applications

Zinc porphyrins have been explored for their potential use in biomedical applications:

- Photodynamic Therapy (PDT) : Due to their light-absorbing properties, these compounds can be used as photosensitizers in PDT for cancer treatment. The excited state of the porphyrin can generate reactive oxygen species (ROS) that induce cell death in targeted cancer cells.

- Imaging Agents : Their fluorescence properties make them suitable candidates for use as imaging agents in biological systems.

Sensors and Detection

The unique electronic properties of this compound allow it to be employed in sensor technologies:

- Chemical Sensors : The compound can be used to detect specific ions or small molecules through changes in fluorescence or absorbance.

- Biosensors : Its ability to interact with biomolecules opens avenues for developing biosensors that can detect biological analytes with high sensitivity.

Material Science

In material science, zinc porphyrins have been incorporated into various materials due to their electronic and optical properties:

- Organic Photovoltaics : They are being investigated for use in organic solar cells due to their ability to facilitate charge transfer processes.

- Nanocomposites : The incorporation of zinc porphyrins into nanomaterials has been explored for enhancing the performance of sensors and catalysts.

Case Study 1: Photodynamic Therapy

A study demonstrated the efficacy of this compound as a photosensitizer in PDT. The compound was tested against various cancer cell lines and showed significant cytotoxicity upon light activation due to ROS generation.

Case Study 2: Sensor Development

Research focused on developing a chemical sensor using this compound for detecting heavy metal ions in water samples. The sensor exhibited high sensitivity and selectivity towards lead ions based on fluorescence quenching mechanisms.

Mecanismo De Acción

The mechanism by which ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide exerts its effects involves the coordination of zinc to various substrates. This coordination can alter the electronic properties of the substrates, facilitating various chemical reactions.

Comparación Con Compuestos Similares

- 5,10,15,20-tetrakis(4-pyridyl)porphyrinatozinc(II)

- 5,10,15,20-tetrakis(4-methoxycarbonylphenyl)porphyrin

- 5,10,15,20-tetrakis(4-naphthalen-2-yloxycarbonyl)phenylporphyrin

Uniqueness: ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is unique due to its specific substitution pattern with methylphenyl groups, which can influence its chemical reactivity and physical properties. This makes it particularly suitable for applications requiring specific electronic characteristics .

Actividad Biológica

Zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide (ZnTMPP) is a metalloporphyrin compound that exhibits significant biological activity, particularly in the fields of photodynamic therapy (PDT), catalysis, and antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

- Molecular Formula: C48H36N4Zn

- Molecular Weight: 734.2 g/mol

- IUPAC Name: this compound

- Structure: The compound features a central zinc ion coordinated to a porphyrin ring with four 4-methylphenyl substituents.

1. Photodynamic Therapy (PDT)

ZnTMPP is particularly noted for its role in photodynamic therapy. Upon light activation, it generates reactive oxygen species (ROS), which can induce cell death in targeted cancer cells. The mechanism involves:

- Light Absorption: ZnTMPP absorbs light energy and transitions to an excited state.

- Energy Transfer: The excited ZnTMPP interacts with molecular oxygen (O2), converting it into singlet oxygen (1O2), a highly reactive species that damages cellular components such as membranes and nucleic acids .

2. Catalytic Activity

ZnTMPP demonstrates catalytic properties in various organic reactions. It can facilitate oxidation and reduction reactions through its ability to coordinate with substrates via the central zinc ion. Notably:

- Oxidation Reactions: ZnTMPP can catalyze the oxidation of substrates using agents like hydrogen peroxide or molecular oxygen.

- Reduction Reactions: It also participates in reduction processes using reducing agents such as sodium borohydride .

Biological Studies and Findings

Several studies have investigated the biological activities of ZnTMPP and related compounds:

Antimicrobial Activity

Research has shown that ZnTMPP exhibits antimicrobial properties against various bacterial strains. For instance:

- In a study assessing the photodynamic antimicrobial effects of porphyrins, ZnTMPP demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, particularly under light activation conditions .

- The minimum inhibitory concentration (MIC) values indicated that irradiation significantly enhances the antibacterial efficacy of ZnTMPP compared to non-irradiated conditions.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies:

- ZnTMPP has been shown to induce apoptosis in cancer cells via ROS generation upon light exposure. This property makes it a candidate for further development in cancer treatment strategies .

Comparative Analysis with Other Porphyrins

To understand the unique properties of ZnTMPP, it is beneficial to compare it with other porphyrin derivatives:

| Compound | Substituents | Key Activity | Reference |

|---|---|---|---|

| ZnTMPP | 4-Methylphenyl | PDT and Antimicrobial | |

| ZnTPPS | 4-Sulfonatophenyl | Inhibition of Fumarate Production | |

| ZnTCPP | 4-Carboxyphenyl | Enhanced Solubility and Coordination |

Case Study 1: Photodynamic Effects on Bacterial Strains

A study highlighted the effectiveness of ZnTMPP against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that under light activation, the MIC was significantly reduced compared to non-irradiated conditions. This suggests that ZnTMPP could be utilized in treating infections caused by resistant bacterial strains .

Case Study 2: Catalytic Applications

In catalytic studies, ZnTMPP was found to enhance the dehydration reaction of L-malate to fumarate when combined with specific enzymes. The presence of anionic porphyrins showed varying effects on enzymatic activity depending on their structural characteristics .

Propiedades

IUPAC Name |

zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H36N4.Zn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVGNIUJWXEAQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H36N4Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.